molecular formula C10H11BrN4O B1490443 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2092278-65-2

2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1490443
CAS No.: 2092278-65-2
M. Wt: 283.12 g/mol
InChI Key: NNRCIIYQAYWUEL-UHFFFAOYSA-N
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Description

The compound 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 4-methylpyrazole group at position 6 and a bromoethyl chain at position 2. Its structural analogs often exhibit diverse biological activities, such as enzyme inhibition or receptor modulation, depending on substituent variations .

Properties

IUPAC Name

2-(2-bromoethyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-8-6-12-15(7-8)9-2-3-10(16)14(13-9)5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCIIYQAYWUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a member of a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H13BrN4OC_{11}H_{13}BrN_4O, and it features a dihydropyridazine core with a bromoethyl and pyrazole substituent. The presence of bromine may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Many pyrazole derivatives have shown efficacy against bacterial strains.
  • Antitumor Activity : Compounds with dihydropyridazine frameworks are being studied for their potential anticancer properties.
  • Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results indicated that compounds with similar functional groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Studies

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar dihydropyridazine structure showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory effects of pyrazole derivatives. In one study, a structurally analogous compound reduced the production of pro-inflammatory cytokines in activated macrophages .

Case Study 1: Antitumor Efficacy

A recent investigation focused on the antitumor effects of a structurally similar compound on human prostate cancer cells. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of various bromo-substituted pyrazoles against Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents, suggesting their potential as alternative treatments .

Data Summary

Activity Type Compound IC50/MIC Cell Line/Organism
Antimicrobial2-Bromoethyl-Pyrazole Derivative10 µg/mLStaphylococcus aureus
AntitumorDihydropyridazine Analog5 µMProstate Cancer Cells
Anti-inflammatoryPyrazole DerivativeNot specifiedMacrophage Cell Line

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. Studies have shown that similar dihydropyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the pyrazole ring enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy may be attributed to the bromoethyl group, which enhances membrane permeability, allowing the compound to disrupt bacterial cell walls .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry : The unique structure of 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one allows it to be used as a building block in polymer synthesis. Its ability to undergo cross-linking reactions can lead to the formation of novel polymeric materials with enhanced mechanical and thermal properties. These materials are suitable for applications in coatings, adhesives, and composites .

Nanotechnology : The compound can also be utilized in the synthesis of nanoparticles. Its functional groups can facilitate the attachment of various ligands or drugs to nanoparticles, enhancing their stability and bioavailability for targeted drug delivery systems .

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
  • Polymer Development : Researchers synthesized a series of polymers incorporating this compound as a cross-linker. The resulting materials displayed improved thermal stability and mechanical strength compared to traditional polymers, demonstrating potential for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The dihydropyridazinone ring system is a common scaffold in several pharmacologically active compounds. Key comparisons include:

Table 1: Structural Comparison of Dihydropyridazinone Derivatives
Compound Name Substituent at Position 6 Substituent at Position 2 Key Functional Groups
Target Compound 4-Methyl-1H-pyrazol-1-yl 2-Bromoethyl Bromoethyl, Pyrazole
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Benzimidazole None (unsubstituted) Benzimidazole, Hydrogen
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate 2-Thienyl 4-Cyclohexylmethyl Thiophene, Cyclohexyl
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one 4-Aminophenyl 2-Fluoroethyl Fluoroethyl, Aniline

Key Observations :

  • Reactivity : The bromoethyl chain distinguishes the target compound from analogs like the fluoroethyl derivative , as bromine’s higher polarizability and leaving-group ability make it more reactive in nucleophilic substitution reactions.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal trends in molecular planarity and intermolecular interactions:

  • Planarity: The dihydropyridazinone ring in is nearly planar (interplanar angle with benzimidazole: 3.69°), suggesting similar planarity in the target compound. This planarity may facilitate stacking in crystal lattices or binding to flat enzyme active sites.
  • Hydrogen Bonding : The compound in forms N–H···O bonds (N1–H1···O2 and N4–H4···O1), which stabilize the crystal structure. The target compound likely exhibits analogous hydrogen-bonding patterns, but the bromoethyl group may introduce steric hindrance, altering packing efficiency .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves:

  • Construction of the pyridazinone ring system.
  • Introduction of the 4-methyl-1H-pyrazol-1-yl substituent at the 6-position.
  • Alkylation at the 2-position with a bromoethyl moiety.

The key step is the alkylation using a bromoethyl intermediate, which serves as an electrophile for nucleophilic substitution reactions on the pyridazinone core or its precursors.

Alkylation with Bromoethyl Intermediates

According to synthetic protocols for related compounds, the bromoethyl group can be introduced via reaction of the pyridazinone derivative with 1,2-dibromoethane or 2-bromoethyl halides under basic conditions. This method allows the formation of the 2-(2-bromoethyl) substituent through nucleophilic substitution.

Incorporation of the Pyrazole Moiety

The 4-methyl-1H-pyrazol-1-yl group is introduced by nucleophilic substitution or condensation reactions. Pyrazole derivatives are commonly introduced via alkylation or condensation with appropriate pyrazole precursors, often involving the reaction of pyrazole or its methylated derivatives with halogenated intermediates.

Representative Synthetic Route

A plausible synthetic route based on literature and chemical logic is as follows:

  • Synthesis of 6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one : This intermediate is prepared by condensation of a suitable hydrazine derivative with a diketone or equivalent precursor, followed by introduction of the pyrazole ring via nucleophilic substitution at the 6-position.

  • Alkylation at the 2-position : The intermediate is then reacted with 2-bromoethyl bromide or similar bromoethylating agents in the presence of a base (e.g., potassium carbonate) to afford the target compound with the 2-(2-bromoethyl) substituent.

Reaction Conditions and Yields

  • Solvents : Common solvents include ethanol, dimethylformamide (DMF), or acetonitrile.
  • Bases : Potassium carbonate or sodium hydride are typically used to deprotonate the nucleophile.
  • Temperature : Reactions are often conducted at reflux or elevated temperatures (60–100°C).
  • Yields : Literature reports for similar alkylation reactions show moderate to good yields, typically ranging from 60% to 85%.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyridazinone core synthesis Hydrazine + diketone precursor Ethanol Reflux 70–80 Formation of 2,3-dihydropyridazin-3-one
Pyrazole substitution 4-methyl-1H-pyrazole + intermediate DMF or ethanol 60–80°C 65–75 Nucleophilic substitution at C-6
Alkylation with bromoethyl 2-bromoethyl bromide + base (K2CO3) Acetonitrile/DMF 80–100°C 60–85 Introduction of 2-(2-bromoethyl) group

Research Findings and Analysis

  • The use of bromoethyl intermediates is crucial for the selective introduction of the bromoethyl side chain, which can further serve as a handle for subsequent functionalization or biological activity modulation.
  • The presence of the 4-methylpyrazolyl substituent enhances the electron density and potential binding interactions in biological systems.
  • Alkylation reactions require careful control of conditions to avoid side reactions such as over-alkylation or decomposition.
  • Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazinone core. Key steps include:

  • Condensation reactions between pyridazine derivatives and substituted pyrazoles under acidic/basic conditions to introduce the 4-methylpyrazole group .
  • Bromoethylation via nucleophilic substitution (e.g., using 1,2-dibromoethane or bromoethylamine hydrobromide) to attach the bromoethyl side chain .
  • Optimization of reaction parameters (e.g., reflux in ethanol/DMF, 60–80°C, 12–24 hours) to maximize yields and purity .
    Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

SHELXL (for refinement) and SHELXD/SHELXE (for phasing) are pivotal for crystallographic analysis:

  • Structure solution : Input reflection data (e.g., from Bruker D8 Venture) and use Patterson or dual-space methods in SHELXD to determine initial phases .
  • Refinement challenges : Address disorder in the bromoethyl group or pyrazole ring using restraints (e.g., DFIX, SIMU) and anisotropic displacement parameters .
  • Validation : Cross-check hydrogen-bonding patterns (e.g., N–H···O interactions) with SHELXPRO’s hydrogen-bond analysis tools .
    Refer to ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : Identify proton environments (e.g., dihydropyridazinone C=O at ~170 ppm, pyrazole CH3 at ~2.4 ppm) .
  • IR spectroscopy : Confirm carbonyl stretching (1650–1700 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of Br⁻ from the bromoethyl group) .

Advanced: How are hydrogen-bonding networks analyzed in its crystal lattice?

  • Graph-set analysis : Use CrystalExplorer or Mercury to classify hydrogen bonds (e.g., R₂²(8) motifs between pyridazinone O and N–H donors) .
  • X-ray data : Extract geometric parameters (bond lengths/angles) from .cif files (e.g., N1–H1···O2 = 2.89 Å, 152° in similar compounds) .
  • Thermal motion analysis : Compare anisotropic displacement parameters (ADPs) to identify dynamic disorder affecting hydrogen bonds .

Basic: What functional groups dictate its chemical reactivity?

  • Bromoethyl group : Susceptible to nucleophilic substitution (e.g., with amines, thiols) for derivatization .
  • Dihydropyridazinone core : Participates in cycloaddition or oxidation reactions due to conjugated double bonds .
  • 4-Methylpyrazole : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions .

Advanced: How can computational modeling predict its biological target interactions?

  • Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to kinases or enzymes (e.g., ATP-binding pockets) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., bromoethyl chain length) with bioactivity data from in vitro assays .

Data Contradiction: How to resolve discrepancies in reported crystallographic parameters for pyridazinone derivatives?

  • Re-refinement : Reprocess raw diffraction data (e.g., .hkl files) with updated SHELXL versions to correct for overfitting .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL to model twin domains and improve R-factors .
  • Cross-validation : Compare results with CSD entries (e.g., Cambridge Structural Database) for similar compounds .

Advanced: What strategies optimize microwave-assisted synthesis of analogs?

  • Reaction acceleration : Use microwave irradiation (100–150°C, 20–30 minutes) to enhance cyclization rates (e.g., forming oxadiazole rings) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve dielectric heating efficiency and yield .
  • Real-time monitoring : Couple with inline FTIR to track intermediate formation and adjust parameters dynamically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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